Product packaging for Rabeprazole sodium monohydrate(Cat. No.:CAS No. 1033853-22-3)

Rabeprazole sodium monohydrate

Cat. No.: B12750593
CAS No.: 1033853-22-3
M. Wt: 399.4 g/mol
InChI Key: HKZVUFAIQCTTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rabeprazole sodium monohydrate is a research-grade proton pump inhibitor (PPI) provided for scientific investigation. This compound, a substituted benzimidazole, acts as a potent and irreversible inhibitor of the H+/K+ ATPase (the proton pump) at the secretory surface of the gastric parietal cell. It is a prodrug that is activated in acidic environments to a sulfenamide form, which then forms covalent disulfide bonds with cysteine residues on the proton pump, thereby suppressing the final step of gastric acid secretion. This makes it a critical tool for in vitro and in vivo studies focused on gastric physiology, acid-related disorders, and the pharmacology of acid suppression. Research applications for this compound include mechanistic studies on gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretory conditions like Zollinger-Ellison syndrome. Its role in protocols for the eradication of Helicobacter pylori, often in combination with antibiotics, can also be explored. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N3NaO4S B12750593 Rabeprazole sodium monohydrate CAS No. 1033853-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1033853-22-3

Molecular Formula

C18H22N3NaO4S

Molecular Weight

399.4 g/mol

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate

InChI

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1;

InChI Key

HKZVUFAIQCTTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+]

Origin of Product

United States

Oxaziridine Oxidation:this Method Involves the Use of a Chiral Oxaziridine Derivative As the Direct Oxidizing Agent.e3s Conferences.orgthe Oxaziridine Transfers an Oxygen Atom to the Sulfide in a Stereocontrolled Manner. This Technique is Known for Producing High Yields and Excellent Enantiomeric Selectivity.e3s Conferences.orgresearchgate.netthe Synthesis Process Typically Occurs in Organic Solvents, and After the Reaction Period, the Desired Enantiomer Can Be Isolated and Purified.e3s Conferences.org

Table 2: Comparison of Scalable Chiral Synthesis Approaches for Rabeprazole (B1678785) Enantiomers scientificupdate.come3s-conferences.orgresearchgate.net
ApproachKey Reagents/CatalystsTypical OxidantAdvantagesChallenges
Transition Metal CatalysisTitanium complexes (e.g., Ti(OiPr)4), Chiral ligands (e.g., Diethyl Tartrate)Cumene hydroperoxide (CHP), H2O2Well-established, versatileWater sensitivity, over-oxidation to sulfone, metal waste
Bio-enzyme CatalysisEngineered enzymes (e.g., Bayer-Villager Monooxygenase)Molecular oxygen (often with a co-factor system)High enantioselectivity (>99% ee), mild/green conditions, low impurity profileMass transfer on scale-up, enzyme development costs
Oxaziridine (B8769555) OxidationChiral oxaziridine derivativesOxaziridine itself is the oxidantHigh yield, high enantiomeric selectivityStoichiometric use of chiral reagent can be costly

Each of these strategies offers a viable pathway for the large-scale manufacturing of chirally pure rabeprazole, with the choice of method often depending on factors such as cost, desired purity, and environmental impact. e3s-conferences.orgimist.ma

Solid State Chemistry and Pharmaceutical Crystallography

Polymorphism and Pseudopolymorphism of Rabeprazole (B1678785) Sodium Monohydrate

The study of different crystalline forms is crucial in pharmaceutical development, as properties like solubility and stability can significantly vary between polymorphs and pseudopolymorphs, impacting the final drug product. Rabeprazole sodium has been reported in numerous crystalline forms, including anhydrous polymorphs and various hydrated states (pseudopolymorphs). rasayanjournal.co.inforth.gr

Several hydrated crystalline forms of rabeprazole sodium have been identified and characterized, most notably the α, β, and γ forms. These are pseudopolymorphs that differ in their degree of hydration.

Form α (Alpha): This crystalline form is a hemihydrate, containing approximately 2.2% to 3.0% water by weight. rasayanjournal.co.in It can be prepared by crystallization from aprotic polar solvents like ethyl acetate. rasayanjournal.co.in

Form β (Beta): The beta form is a sesquihydrate, with a water content ranging from 6.0% to 7.2% by weight. rasayanjournal.co.in

Form γ (Gamma): This form is a monohydrate, with a water content of approximately 4.5% to 5.0%. rasayanjournal.co.ingoogle.com It is noted for being more stable at room temperature compared to the α and β forms. google.comepo.org

Beyond these hydrates, a variety of other anhydrous crystalline forms have been documented in scientific literature, including Forms II, F, V, X, Y, and Z, each with unique characterization data. rasayanjournal.co.ingoogle.com

The thermodynamic stability of rabeprazole sodium's crystalline forms is a critical factor for its formulation. Research indicates that the hydrated Form γ is thermodynamically more stable than the α and β hydrate (B1144303) forms. google.comepo.orggoogle.com This is evidenced by comparisons of their respective Differential Scanning Calorimetry (DSC) thermograms, where Form γ displays a higher melting endotherm (around 152°C) compared to the thermal events of Forms α (123.93°C and 179.10°C) and β (117.45°C, 165.31°C, and 208.83°C). rasayanjournal.co.ingoogle.com

The less stable forms, α and β, have a tendency to transform into other crystalline structures, which presents challenges for industrial manufacturing. google.com Interconversion between forms can also be induced. For instance, studies have shown that stressing the stable γ monohydrate form with anhydrous ethanol (B145695) can cause it to lose its water of hydration and convert to an amorphous state. forth.gr This highlights the dynamic relationship between the different solid-state forms and their susceptibility to environmental and processing conditions.

Solvation, the incorporation of solvent molecules into the crystal lattice, plays a definitive role in the solid-state structure of rabeprazole sodium. The presence and stoichiometry of water molecules directly determine the formation of its different hydrated pseudopolymorphs: hemihydrate (α), sesquihydrate (β), and monohydrate (γ). rasayanjournal.co.in

The monohydrate Form γ, in particular, represents a stable crystalline structure where one mole of water is integrated per mole of rabeprazole sodium. rasayanjournal.co.in This incorporation of water stabilizes the crystal lattice, resulting in the distinct thermodynamic properties and increased stability observed for Form γ compared to other hydrated and some anhydrous forms. google.comgoogle.com The specific arrangement and hydrogen bonding involving the water molecule are crucial to defining the unique crystal packing of the monohydrate form.

Advanced Characterization Techniques for Solid Forms

A variety of analytical techniques are employed to identify and differentiate the solid forms of rabeprazole sodium. These methods provide detailed information on the crystal structure and molecular arrangement, which are essential for quality control and regulatory purposes.

X-ray Powder Diffraction (PXRD) is a primary technique for the identification of crystalline materials. Each crystalline form of rabeprazole sodium produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph or pseudopolymorph. google.com The positions of the diffraction peaks (expressed in degrees 2θ) and their relative intensities are characteristic of a particular crystal lattice structure. google.com This method is routinely used to distinguish between the α, β, and γ hydrates, as well as the numerous other anhydrous forms of rabeprazole sodium. rasayanjournal.co.ingoogle.com

PXRD Characteristic Peaks for Different Crystalline Forms of Rabeprazole Sodium
Crystalline FormKey PXRD Peaks (Degrees 2θ ± 0.2)
α (Hemihydrate)3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9
β (Sesquihydrate)4.7, 9.4, 13.2, 16.8, 22.2
γ (Monohydrate)10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6
Form X5.13, 6.61, 7.24, 8.57, 9.35, 10.57, 12.16, 12.92, 14.41
Form Y5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90

Data sourced from multiple references. rasayanjournal.co.ingoogle.com

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful complementary tools for distinguishing between polymorphs. google.comamericanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, which are sensitive to the local chemical environment and intermolecular interactions within the crystal lattice. sci-hub.st

FT-IR Spectroscopy: Differences in the crystal packing and hydrogen bonding among polymorphs lead to distinct shifts in the position, intensity, and shape of absorption bands in their FT-IR spectra. sci-hub.st This allows for the differentiation of various solid-state forms.

Raman Spectroscopy: Raman spectroscopy is also highly effective for polymorphic differentiation. americanpharmaceuticalreview.com It can detect subtle changes in molecular conformation and crystal lattice vibrations. For rabeprazole sodium, Raman spectroscopy has been successfully used to distinguish between the therapeutically relevant Form γ and the amorphous form in finished pharmaceutical products. forth.gr The spectra provide characteristic peaks that allow for clear identification. forth.gr

Characteristic Raman Peaks for Rabeprazole Sodium Forms (cm-1)
Crystalline FormCharacteristic Raman Peaks (cm-1)
γ (Gamma)707, 1191, 1207, 1272, 1289
Amorphous712, 730, 1197

Data sourced from reference forth.gr.

Thermal Analysis (DSC, TGA) for Phase Transitions and Desolvation

Thermal analysis techniques are indispensable tools in pharmaceutical sciences for characterizing the solid-state properties of active pharmaceutical ingredients (APIs). tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for investigating the thermal behavior, phase transitions, desolvation, and stability of compounds like rabeprazole sodium monohydrate. tainstruments.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com For a hydrated compound such as this compound, TGA is instrumental in quantifying the water content and determining the temperature at which desolvation occurs. The analysis typically shows an initial weight loss step corresponding to the loss of water molecules. tainstruments.com Subsequent weight loss at higher temperatures indicates thermal decomposition of the molecule itself. mdpi.com TGA can precisely determine the moisture content, which is a critical parameter affecting the chemical stability, crystal structure, and dissolution rate of the API. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com The resulting thermogram provides information on various thermal events. For rabeprazole sodium, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. ijapbjournal.commdpi.com Reports indicate this melting point is in the range of 136-141°C. ijapbjournal.commdpi.com The DSC curve for the monohydrate form would also be expected to show an endotherm associated with the energy required to remove the water of hydration, an event that can be correlated with the weight loss observed in TGA. tainstruments.com DSC can also detect other phase transitions, such as polymorphic transformations, crystallization of amorphous material, and the glass transition of amorphous phases. mdpi.comtainstruments.com By combining DSC and TGA, a comprehensive thermal profile of this compound can be constructed, allowing for detailed examination of its desolvation and decomposition behavior. tainstruments.com

Below is a table summarizing the typical thermal events for rabeprazole sodium observed through DSC and TGA.

Thermal Analysis TechniqueObserved EventTypical Temperature Range (°C)Interpretation
DSC Endothermic Peak40 - 100Desolvation (loss of water molecule from the monohydrate). tainstruments.com
DSC Endothermic Peak136 - 141Melting of the crystalline form. ijapbjournal.commdpi.com
TGA Weight Loss~40 - 150Corresponds to the loss of water of hydration (desolvation). tainstruments.com
TGA Weight Loss> 150Onset of thermal decomposition of the rabeprazole molecule. mdpi.com

Development and Characterization of Co-Crystals and Amorphous Solid Dispersions

To improve the physicochemical properties of rabeprazole, such as its stability in acidic environments and its bioavailability, advanced formulation strategies like the development of co-crystals and amorphous solid dispersions are employed. ijapbjournal.comnih.gov

Co-Crystals

Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a pharmaceutically acceptable coformer in a stoichiometric ratio within the same crystal lattice. nih.gov This approach can modify properties like melting point, solubility, and stability without altering the pharmacological activity of the API. ijapbjournal.comijper.org

For rabeprazole, which is unstable at low pH, co-crystallization has been explored to enhance its acid stability. ijapbjournal.com One study detailed the successful preparation of rabeprazole co-crystals using sodium bicarbonate as a coformer via a solvent evaporation method. ijapbjournal.com The rationale is that the basic nature of the coformer helps protect the acid-labile rabeprazole from degradation. ijapbjournal.com

Characterization of these co-crystals confirmed the formation of a new solid phase. ijapbjournal.com

Differential Scanning Calorimetry (DSC) showed a shift in the endothermic melting peak of rabeprazole to a lower temperature in the co-crystal form, indicating an alteration in the crystal lattice. ijapbjournal.com

X-Ray Diffraction (XRD) patterns of the co-crystals were significantly different from those of the pure drug, with changes in the 2θ peak positions and intensities, confirming a new crystalline structure. ijapbjournal.com

Scanning Electron Microscopy (SEM) revealed that the co-crystals had a different morphology, appearing larger and more irregular in shape compared to the pure drug. ijapbjournal.com

Fourier-Transform Infrared Spectroscopy (FTIR) indicated shifts in characteristic peaks, suggesting interactions (like hydrogen bonding) between rabeprazole and the coformer, but no chemical reaction. ijapbjournal.com

The resulting rabeprazole co-crystals demonstrated improved stability in acidic medium and a higher dissolution rate compared to the pure API. ijapbjournal.com

Characterization TechniqueFinding for Rabeprazole-Sodium Bicarbonate Co-CrystalReference
DSC Shift of the endothermic peak to a lower temperature compared to pure rabeprazole. ijapbjournal.com
XRD Different peak positions (2θ) and intensities compared to the pure drug. ijapbjournal.com
SEM Irregular shape and larger particle size than pure rabeprazole. ijapbjournal.com
FTIR Shifting of characteristic peaks, indicating new intermolecular interactions. ijapbjournal.com
Acid Stability Study Acid stability was found to be about 80.18% for the co-crystal. ijapbjournal.com

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a key strategy for improving the bioavailability of poorly soluble drugs. nih.govresearchgate.net In an ASD, the API is molecularly dispersed in an amorphous state within a polymer matrix. nih.gov The amorphous form of a drug has higher free energy and solubility compared to its crystalline counterpart, which can lead to enhanced dissolution rates and bioavailability. nih.gov

The development of rabeprazole sodium as an ASD is a viable approach given its applications. The process generally involves dissolving both the API and a stabilizing polymer in a common solvent, followed by rapid removal of the solvent using techniques like spray drying or hot-melt extrusion. nih.govnih.gov The polymer serves to stabilize the amorphous API, preventing it from recrystallizing back to a less soluble crystalline form. researchgate.net

Common polymers used in ASD formulations include:

Copovidone

Hypromellose Acetate Succinate (HPMCAS)

Characterization of ASDs is crucial to ensure the API is amorphous and properly dispersed. Techniques such as DSC are used to confirm the absence of a melting endotherm (indicating no crystalline drug) and to identify the single glass transition temperature (Tg) of the dispersion, which is a key indicator of its stability. tainstruments.com

Chemical Stability, Degradation Kinetics, and Impurity Profiling

Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are essential in identifying the potential degradation products of a drug substance, which can help in the development of stability-indicating analytical methods and in understanding the intrinsic stability of the molecule.

Hydrolytic Instability (Acidic, Basic, and Neutral pH Degradation)

Rabeprazole (B1678785) sodium is notably susceptible to degradation in acidic environments. The degradation in acidic medium has been reported to follow first-order kinetics. Under acidic stress, significant degradation occurs, leading to the formation of several degradation products. In contrast, the compound shows greater stability in neutral and alkaline (basic) conditions. While some studies indicate stability in basic and neutral media, others have reported slight degradation, suggesting that the extent of degradation is condition-dependent.

Forced degradation studies have consistently demonstrated that rabeprazole sodium is labile in acidic conditions. The primary degradation products formed under acidic hydrolysis include rabeprazole sulfide (B99878) and rabeprazole sulfone.

Summary of Hydrolytic Degradation of Rabeprazole Sodium Monohydrate
ConditionStabilityKey Degradation Products
AcidicLabile/UnstableRabeprazole Sulfide, Rabeprazole Sulfone
BasicStable to minor degradation-
NeutralStable to minor degradation-

Oxidative Degradation Mechanisms

Oxidative conditions also lead to significant degradation of rabeprazole sodium. The molecule is susceptible to oxidation, resulting in the formation of specific degradation products. The primary product of oxidative stress is rabeprazole sulfone, which is formed by the oxidation of the sulfoxide (B87167) group in the rabeprazole molecule. Another identified impurity under oxidative stress is the N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Photolytic and Thermal Degradation Pathways

The stability of this compound under photolytic and thermal stress has yielded varied results across different studies. Some studies report the compound to be stable under thermal and photolytic conditions, while others have observed degradation. For instance, one study found it to be labile under photo and thermal conditions, whereas another indicated stability under these same conditions. This suggests that the specific experimental conditions, such as the intensity of light and the level of heat, play a crucial role in its degradation. When degradation does occur under thermal stress, it is often considerable.

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products and process-related impurities are crucial for controlling the quality of rabeprazole sodium.

Structural Elucidation of Major and Minor Degradants

Several degradation products of rabeprazole sodium have been identified and characterized using advanced analytical techniques such as LC-MS/MS, NMR, and IR spectroscopy. Under acidic and oxidative stress, five major degradation products have been identified. The structures of these degradants are elucidated to understand the degradation pathways.

Key identified degradation products include:

Rabeprazole Sulfide: A major degradation product formed under acidic conditions.

Rabeprazole Sulfone: Formed under both acidic and oxidative stress.

N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazole: An impurity formed under oxidative conditions.

Identified Degradation Products of this compound
Degradation ProductFormation Condition
Rabeprazole SulfideAcidic Hydrolysis
Rabeprazole SulfoneAcidic Hydrolysis, Oxidation
N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazoleOxidation

Monitoring of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the drug substance. The control of these impurities is a critical aspect of quality control. Several process-related impurities of rabeprazole have been identified and characterized.

Identified process-related impurities include:

Sulfone Impurity: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole sodium salt.

Dimer Impurity: 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1H-benzo[d]imidazole. imist.ma

Methylthio Variant: 2-({[3-methyl-4-(methylsulfanyl)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole.

The development of sensitive and specific analytical methods is essential for the detection and quantification of these impurities to ensure the quality and safety of rabeprazole sodium.

Chemical Stabilization Strategies for this compound

The inherent chemical instability of this compound, particularly its rapid degradation in acidic environments and susceptibility to oxidation and photodegradation, necessitates the implementation of robust stabilization strategies in its pharmaceutical formulations. drugs.comnih.gov This section delves into the key approaches employed to enhance the stability of this compound, focusing on the roles of pH modifiers, alkalizing agents, antioxidants, and photoprotective measures.

Role of pH Modifiers and Alkalizing Agents in Formulation Stability

The stability of rabeprazole sodium is critically dependent on pH. It undergoes rapid degradation in acidic media, a characteristic that poses a significant challenge for oral dosage forms that must transit the acidic environment of the stomach. mdpi.com Research indicates that the decomposition half-life of rabeprazole sodium is less than 10 minutes in aqueous solutions with a pH below 3.0. nih.gov Consequently, a primary stabilization strategy involves the incorporation of pH modifiers and alkalizing agents to create a micro-pH environment that is alkaline, thus preserving the integrity of the active pharmaceutical ingredient.

Various alkalizing agents are utilized in rabeprazole sodium formulations to neutralize acidity and maintain a pH conducive to its stability. Commonly used agents include magnesium oxide, sodium bicarbonate, and trisodium (B8492382) phosphate (B84403). pharmaceuticaljournal.netrjpbcs.com Studies have demonstrated that in the presence of acidic excipients like acrylic acid polymers, rabeprazole sodium degrades significantly, whereas in the presence of an alkalizer such as magnesium oxide (MgO), no significant changes in degradation kinetics were observed in the solid state. researchgate.net This underscores the crucial role of alkaline stabilizers in preventing drug degradation.

The selection of an appropriate alkalizing agent is based on its acid-neutralizing capacity and its ability to maintain a pH above 6.0. rjpbcs.com For instance, both trisodium phosphate and magnesium oxide have been identified as effective in their acid-neutralizing capacity. nih.gov The creation of an alkaline microenvironment is essential not only to protect rabeprazole from ambient acidity but also to prevent interaction with potentially acidic enteric coating materials used in delayed-release formulations.

Table 1: Effect of pH on the Stability of Rabeprazole Sodium

pH ConditionRemaining Percentage of Rabeprazole SodiumObservations
pH < 3.0 (aqueous solution)< 50% after 10 minutesExtremely unstable with a decomposition half-life of less than 10 minutes. nih.gov
pH 1.2 to 6.030% to 60%Very unstable and significant degradation observed. mdpi.com
pH > 8.0Transparent and stableRabeprazole sodium remains stable in alkaline conditions. mdpi.com

Antioxidant and Photoprotective Approaches

In addition to its acid lability, rabeprazole sodium is susceptible to degradation by oxidation and light. nih.gov Therefore, comprehensive stabilization strategies often incorporate antioxidants and photoprotective measures to mitigate these degradation pathways.

The inclusion of antioxidants in the core of the formulation can significantly enhance the stability of rabeprazole. Lipophilic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been effectively used. nih.gov Patent literature suggests that the concentration of these antioxidants can range from approximately 0.02% to 0.2% by weight of the total core weight to achieve the desired stabilizing effect. These antioxidants function by inhibiting the oxidative degradation of the rabeprazole molecule.

Photodegradation is another critical factor affecting the stability of rabeprazole sodium. Studies have shown that when exposed to UVC radiation, rabeprazole in a methanol (B129727) solution undergoes degradation following zero-order kinetics. nih.gov The main degradation products identified under such conditions include benzimidazolone and benzimidazole (B57391). nih.gov However, the physical form of the drug product plays a significant role in its photostability. While a solution may degrade rapidly, powdered commercial tablets exhibit a slower degradation rate, and intact tablets have been shown to be stable for up to 50 days of exposure to the same light source. nih.gov This suggests that the formulation's excipients and physical structure, such as coatings, provide a degree of photoprotection. To further enhance photostability, formulations may incorporate UV absorbers or be packaged in light-resistant materials. The use of an opaque coating on tablets or capsules is a common and effective photoprotective approach.

Table 2: Photodegradation Kinetics of Rabeprazole Sodium

ConditionDegradation KineticsKey Findings
Methanol Solution (exposed to UVC-254 nm)Zero-orderFormation of benzimidazolone and benzimidazole as primary degradation products. nih.gov
Powdered Commercial Tablets (exposed to UVC irradiation)Slower than in solutionExcipients and solid-state nature offer some protection against photodegradation. nih.gov
Intact Commercial Tablets (exposed to UVC irradiation)Stable after 50 daysThe complete formulation, including coatings, provides significant photoprotection. nih.gov

Advanced Pharmaceutical Formulation Research

Strategies for Enhancing Stability and Controlled Release

The primary goal in formulating rabeprazole (B1678785) sodium is to ensure it bypasses the acidic milieu of the stomach and reaches the more alkaline environment of the small intestine for absorption. This has led to the development of various stability-enhancing and release-controlling strategies.

Development of Enteric-Coated and Delayed-Release Systems for pH Protection

Rabeprazole sodium is highly susceptible to degradation in acidic conditions, with a decomposition half-life of less than 10 minutes in aqueous solutions with a pH below 3.0. researchgate.net Consequently, the most common approach to protect the drug is through enteric-coated, delayed-release formulations. researchgate.netnih.govnih.gov These systems are designed to remain intact in the stomach and only dissolve once they reach the higher pH of the small intestine.

The core of the tablet or pellet containing rabeprazole sodium is often formulated with alkaline compounds to maintain a stable microenvironment for the drug. rjptonline.org A separating layer, or seal coat, is typically applied over the drug-containing core. rjptonline.orgsemanticscholar.org This layer is crucial as it prevents direct contact between the acidic enteric polymer and the acid-labile drug, which could otherwise lead to degradation and impurity generation. semanticscholar.org

The final layer is the enteric coating itself, which is resistant to the low pH of gastric fluid. semanticscholar.org Polymers such as hypromellose phthalate (HPMCP) are commonly used for this purpose. hubspotusercontent-na1.net Research has shown that HPMCP-based coatings provide effective enteric protection for rabeprazole sodium tablets. hubspotusercontent-na1.net The design of these multiparticulates, such as polymer-coated microparticles, offers advantages over single-unit tablets. They empty from the stomach into the intestine more rapidly and consistently, providing better protection against gastric acid and reducing the risk of complete dose failure if the coating is compromised. semanticscholar.org

Component Function Commonly Used Materials
Core Contains the active drug (Rabeprazole Sodium) and stabilizing agents.Rabeprazole Sodium, alkaline excipients (e.g., magnesium oxide).
Seal Coat Separates the drug layer from the acidic enteric coating. rjptonline.orgsemanticscholar.orgNon-functional polymers like hydroxypropyl methylcellulose (HPMC).
Enteric Coat Resists dissolution in the acidic stomach environment. semanticscholar.orgpH-sensitive polymers like Hypromellose Phthalate (HPMCP), acrylic polymers. semanticscholar.orghubspotusercontent-na1.net

Design and Optimization of Immediate-Release Formulations with Gastric Stability

While delayed-release formulations are effective, they have a slower onset of action, with a Tmax typically around 3.5–4.5 hours, which may not be ideal for patients requiring immediate relief from symptoms of gastroesophageal reflux disease (GERD). researchgate.net This has driven research into immediate-release (IR) formulations that can also ensure the stability of rabeprazole in the stomach. nih.govnih.gov

A key strategy in developing a stable IR tablet is the incorporation of a buffering agent, such as sodium bicarbonate. nih.govnih.gov One innovative approach involves a dry-coated tablet, where an inner core of rabeprazole sodium is surrounded by an outer layer of sodium bicarbonate. researchgate.netnih.govnih.gov When this tablet reaches the stomach, the outer layer rapidly dissolves and neutralizes the surrounding gastric acid, creating a temporary alkaline microenvironment that protects the rabeprazole sodium from degradation as it is released and absorbed. nih.gov

Studies utilizing the Quality by Design (QbD) approach have successfully optimized such IR dry-coated tablets. nih.govnih.gov These formulations have demonstrated stability for approximately 12 months and achieve a high dissolution rate, with over 90% of the drug released within 30 minutes. nih.govnih.gov In vivo studies in beagle dogs confirmed the rapid absorption of these IR tablets, showing a Tmax of 0.5 hours, which is up to seven times faster than conventional delayed-release tablets, while maintaining bioequivalence. nih.gov

Novel Drug Delivery Systems for Targeted and Sustained Release

Beyond conventional formulations, researchers are exploring novel drug delivery systems to further refine the therapeutic profile of rabeprazole sodium monohydrate. These systems aim to provide more precise control over the timing and location of drug release.

Pulsatile Drug Delivery Systems for Chronotherapeutic Applications

Pulsatile drug delivery systems (PDDS) are time-controlled systems designed to release a drug after a predetermined lag time. japsonline.comjapsonline.comresearchgate.net This approach is particularly relevant for conditions that follow a circadian rhythm, such as the nocturnal hyperacidity associated with peptic ulcers. researchgate.net A pulsatile system for rabeprazole can be designed to be taken at bedtime, with the drug release timed to coincide with the rise in gastric acid secretion during the night. researchgate.netsemanticscholar.org

These formulations typically consist of a core tablet containing rabeprazole sodium and a superdisintegrant, which is then compression-coated with an erodible outer layer. japsonline.comjapsonline.com This outer layer, often composed of polymers like HPMC K4M, ethyl cellulose, and xanthan gum, erodes at a controlled rate, creating the desired lag time before the core tablet is exposed and rapidly releases the drug. japsonline.comjapsonline.comresearchgate.net Research has demonstrated the successful development of such tablets, with one formulation achieving a cumulative drug release of 99.97% in 195 minutes following the lag phase. japsonline.com

Gastric Retention Systems (e.g., Floating Microspheres, Raft-Forming Formulations)

Gastric retention systems are designed to prolong the residence time of the dosage form in the stomach, which can enhance the bioavailability of drugs absorbed in the upper gastrointestinal tract. semanticscholar.orgwisdomlib.org For rabeprazole, this prolonged gastric residence allows for a continuous release of the drug at its site of action.

Floating microspheres are a prominent example of a gastro-retentive drug delivery system (GRDDS). researchgate.netphytopharmajournal.com These are low-density systems that have sufficient buoyancy to float over the gastric contents, thereby avoiding premature emptying into the intestine. researchgate.netphytopharmajournal.com Microspheres of rabeprazole sodium have been prepared using a solvent evaporation technique with polymers like Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose. semanticscholar.orgwisdomlib.orgijbpr.com These formulations have shown excellent floatability and prolonged drug release. ijbpr.com The objective is to achieve a more sustained therapeutic effect, reduce fluctuations in plasma drug concentration, and potentially improve bioavailability. semanticscholar.orgwisdomlib.orgphytopharmajournal.com

Parameter Finding Significance
Preparation Method Solvent evaporation technique. semanticscholar.orgwisdomlib.orgA common and effective method for producing microspheres.
Polymers Used HPMC, Ethyl Cellulose, Chitosan. semanticscholar.orgijbpr.comThese polymers control the release rate and buoyancy of the microspheres.
In Vitro Performance Good incorporation efficiency, buoyancy, and prolonged drug release. ijbpr.comDemonstrates the potential for extended gastric residence and sustained action.

Raft-forming formulations represent another gastro-retentive strategy. These systems typically contain a gel-forming agent (like alginates) and a bicarbonate source. phytopharmajournal.com Upon contact with gastric acid, the bicarbonate is converted to carbon dioxide gas, which gets entrapped within the gel matrix, causing it to swell and form a low-density, viscous raft that floats on top of the stomach contents. phytopharmajournal.com This raft acts as a physical barrier and can also serve as a reservoir for the sustained release of a drug like rabeprazole sodium.

Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. nih.gov Their tunable properties make them attractive platforms for controlled drug delivery. nih.gov For rabeprazole sodium, hydrogel-based systems are being investigated to achieve controlled and sustained release.

One approach involves formulating hydrogel beads using polymers like sodium alginate through an ionotropic gelation technique. ijpsr.com These beads can then be coated with a pH-sensitive polymer, such as Eudragit S100, to create a colon-targeted drug delivery system, which could be beneficial for specific therapeutic aims. ijpsr.com Studies on such systems have shown that drug entrapment efficiency can range from 67.45% to 82.89%, with the polymer concentration influencing particle size and release rates. ijpsr.com

Another advanced strategy is the development of superporous hydrogels. These systems can swell rapidly to a large size in the stomach, which prevents their passage through the pylorus, thereby increasing gastric residence time. researchgate.net This rapid swelling, combined with the hydrogel's ability to protect the drug and control its release, can potentially improve the bioavailability of rabeprazole sodium. researchgate.net Furthermore, pH-responsive hydrogels have been developed by grafting acrylic acid onto carboxymethyl arabinoxylan. researchgate.net These copolymers exhibit swelling that is dependent on pH, leading to controlled drug release primarily at the higher pH of the intestine, which is ideal for rabeprazole. researchgate.net

Drug-Excipient Compatibility and Interaction Studies in Formulation Development

The successful formulation of a stable and effective dosage form for this compound hinges on a thorough understanding of its interactions with various pharmaceutical excipients. Given the inherent instability of Rabeprazole in acidic and neutral environments, meticulous drug-excipient compatibility studies are paramount to prevent degradation and ensure product quality. nih.govnih.gov

The compatibility of this compound with a range of commonly used pharmaceutical excipients is a critical consideration in pre-formulation studies. nih.gov Analytical techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in detecting and characterizing potential interactions. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is employed to assess the physical compatibility of the drug with excipients by monitoring changes in thermal events. The DSC thermogram of pure this compound exhibits a characteristic endothermic peak. google.com Alterations in the position or appearance of this peak in the presence of an excipient can indicate a potential interaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the chemical stability of this compound in the presence of excipients. nih.govnih.gov By analyzing mixtures stored under accelerated stability conditions (e.g., 40°C / 75% RH), the percentage of drug degradation and the formation of impurities can be accurately determined. nih.govrjnmsreview.com A significant increase in degradation products signals an incompatibility. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is utilized to investigate potential chemical interactions at the molecular level. The FTIR spectrum of pure this compound displays characteristic peaks corresponding to its functional groups. researchgate.netresearchgate.net The absence of significant shifts or the disappearance of these peaks in the spectra of drug-excipient mixtures suggests the absence of chemical interactions. researchgate.net

Research findings have identified both compatible and incompatible excipients for this compound formulations. Alkaline and neutral excipients generally exhibit good compatibility, while acidic excipients can lead to significant degradation. researchgate.net For instance, studies have shown that rabeprazole is more compatible with neutral and alkaline excipients like Hydroxypropyl Methylcellulose (HPMC) 4000 and Magnesium Oxide, but is incompatible with excipients that have acidic functional groups, such as carbomer 934. researchgate.net The primary degradation product often observed is thioether-rabeprazole. nih.govewha.ac.kr

Below is a data table summarizing the compatibility of this compound with various excipients based on research findings.

Excipient CategoryExcipient NameAnalytical MethodObservationCompatibility
Diluents MannitolDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
LactoseDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Dicalcium phosphate (B84403) dihydrateDSC, HPLCAlterations in thermal events and increased impurity levels. nih.govIncompatible
Microcrystalline celluloseDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Binders Povidone KDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Hydroxypropyl methylcelluloseDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Hydroxypropyl celluloseDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Disintegrants Sodium starch glycolateDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
CrospovidoneDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Sodium croscarmelloseDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Lubricants Sodium stearyl fumarateDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Magnesium stearateDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Alkalizing Agents Precipitated calcium carbonateDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Calcium hydroxideDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Sodium hydroxideDSC, HPLCNo significant changes in thermal events or impurity profile. nih.govCompatible
Polymers Carbomer 934HPLC, FTIRSignificant degradation of rabeprazole and formation of thioether rabeprazole. researchgate.netIncompatible

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govwjpmr.com The application of QbD principles is particularly valuable in the formulation of sensitive compounds like this compound to ensure consistent product quality. nih.govresearchgate.net

The QbD process for this compound formulation typically involves the following key steps:

Defining the Quality Target Product Profile (QTPP): The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. nih.gov For a this compound formulation, the QTPP would include aspects such as the route of administration, dosage form, strength, and stability. nih.gov

Identifying Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For this compound tablets, CQAs could include assay, content uniformity, dissolution, and levels of degradation products. nih.gov

Risk Assessment to Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): A risk assessment, often utilizing tools like Preliminary Hazard Analysis (PHA) and Failure Mode Effect Analysis (FMEA), is conducted to identify material attributes and process parameters that have the potential to impact the CQAs. nih.gov CMAs are the physical, chemical, biological or microbiological properties of an input material that should be within an appropriate limit, range, or distribution to ensure the desired quality of the output material. CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. nih.gov

Design of Experiments (DoE): DoE is a structured, organized method for determining the relationship between factors affecting a process and the output of that process. nih.gov In the context of this compound formulation, DoE can be used to study the effects of CMAs and CPPs on the CQAs and to establish a design space. nih.gov

The following table outlines the application of QbD principles in the development of an immediate-release this compound tablet.

QbD Element Description Examples for this compound Formulation
Quality Target Product Profile (QTPP) nih.govA summary of the desired product characteristics.Dosage Form: Immediate-release tabletStrength: 20 mg Rabeprazole SodiumRoute of Administration: OralStability: Stable for at least 12 months. nih.govgoogle.com
Critical Quality Attributes (CQAs) nih.govProduct attributes that must be controlled to ensure the desired quality.Assay: 90.0% - 110.0% of the labeled amountContent Uniformity: Meets USP requirementsDissolution: ≥ 90% drug release in 30 minutesTotal Impurities: Not more than 3.5%. researchgate.net
Critical Material Attributes (CMAs) nih.govresearchgate.netMaterial properties that can impact CQAs.This compound: Particle size, moisture contentBinder (e.g., Copovidone): Viscosity, particle sizeDisintegrant (e.g., Crospovidone): Particle size, swelling index
Critical Process Parameters (CPPs) nih.govresearchgate.netProcess variables that can impact CQAs.Blending: Blending time, blender speedCompression: Compression force, turret speedDrying (if applicable): Inlet air temperature, drying time
Control Strategy qbdworks.comA planned set of controls, derived from product and process understanding, that ensures process performance and product quality.Control of CMAs of incoming materials, in-process controls for CPPs (e.g., monitoring blend uniformity, tablet hardness), and final product testing against specifications.

Pre Clinical Pharmacological and Metabolic Research

In Vitro Pharmacological Investigations

In vitro studies are crucial for elucidating the direct effects of a compound on cells and isolated enzyme systems, free from the complexities of a whole organism. For rabeprazole (B1678785), these investigations confirmed its mechanism as a proton pump inhibitor.

While much of the foundational work on proton pump inhibitors (PPIs) has utilized isolated enzyme systems, cell-based assays and isolated gastric gland models provide a clearer understanding of activity in a cellular context. Studies using isolated rabbit gastric vesicles, which serve as a model for parietal cell function, have demonstrated the potent inhibitory effect of rabeprazole. In these systems, rabeprazole was found to be approximately three times more potent in inhibiting acid secretion than omeprazole (B731) nih.gov. This enhanced potency is a key characteristic observed in early-phase in vitro testing.

Rabeprazole sodium monohydrate functions by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion nih.gov. It is a prodrug that requires activation in an acidic environment nih.gov. In the acidic secretory canaliculus of the gastric parietal cell, rabeprazole is protonated and converted to its active form, a reactive sulfenamide (B3320178) intermediate nih.gov. This active form then rapidly forms covalent, disulfide bonds with cysteine residues on the H+/K+-ATPase enzyme, inactivating the pump nih.govhres.ca.

Kinetic studies in isolated systems highlight the speed and potency of rabeprazole compared to other PPIs. In an isolated hog gastric vesicle model, rabeprazole achieved near-maximal inhibition of the proton pump within five minutes of exposure. In contrast, omeprazole and lansoprazole (B1674482) required 30 minutes to reach the same level of inhibition, while pantoprazole (B1678409) only inhibited 50% of the pump's activity after 50 minutes hres.ca. The rapid activation of rabeprazole is attributed to its higher pKa, which facilitates a faster conversion to the active sulfenamide form hres.ca. In vitro, rabeprazole is chemically activated at a pH of 1.2 with a half-life of 78 seconds nih.gov.

Table 1: Comparative In Vitro Inhibition of H+/K+-ATPase in Hog Gastric Vesicles
CompoundTime to Near-Maximal InhibitionNotes
Rabeprazole5 minutesDemonstrates the most rapid onset of action in this model.
Lansoprazole30 minutesSlower onset compared to rabeprazole.
Omeprazole30 minutesSimilar onset to lansoprazole.
Pantoprazole>50 minutesAchieved only 50% inhibition by the end of the 50-minute test.

Animal Model Studies for Pharmacodynamic Characterization

Studies in animal models have consistently demonstrated rabeprazole's potent and dose-dependent inhibition of gastric acid secretion. In conscious dogs equipped with indwelling gastric fistulas, the duration of the antisecretory action of rabeprazole was evaluated following stimulation with histamine (B1213489) or pentagastrin (B549294) sandoz.com. These studies are critical for establishing the duration and potency of the drug's effect in vivo. Furthermore, specific rat and dog models have been established to control for gastric acid secretion, using rabeprazole to induce an inhibitory state, thereby allowing for the study of other compounds' acid stability and bioavailability nih.gov. Animal studies have confirmed that rabeprazole is a more potent inhibitor of both H+,K+-ATPase and acid secretion than omeprazole nih.gov.

Rabeprazole has demonstrated significant anti-ulcer effects across a variety of validated pre-clinical models in rats. Its efficacy has been proven in ulcers induced by chemical means, stress, and surgical procedures. The compound was effective in preventing lesions in HCl-ethanol-induced ulcers, water-immersion and cold-restraint stress-induced ulcers, cysteamine-induced duodenal ulcers, acetic acid-induced ulcers, and Shay ulcers hres.casandoz.com. The median effective dose (ED50) required to produce a protective effect varies depending on the specific ulcer model, reflecting the different pathological mechanisms involved sandoz.com. For instance, the potency was similar across most models except in the severe ulcer model induced with hydrochloric acid and ethanol (B145695), which required a higher dose sandoz.com. Additionally, in a rat model of reflux oesophagitis following total gastrectomy, rabeprazole treatment significantly reduced macroscopic and microscopic ulcer scores, suggesting efficacy against bile reflux-induced damage nih.govresearchgate.net.

Table 2: Anti-Ulcer Effects of Rabeprazole in Various Rat Models
Ulcerogenesis ModelSpeciesED50 (mg/kg)
HCl-ethanol-inducedRatca. 17
Water-immersion restraint stress-inducedRatca. 3.9
Cold-restraint stress-inducedRatca. 3.5

Investigating the pharmacological effects of drugs in juvenile animals is critical for assessing safety in pediatric populations, as developing organ systems may respond differently than mature ones. A 90-day oral toxicity study of rabeprazole was conducted in neonatal beagle dogs, with administration beginning at 7 days of age fda.gov. The study revealed dose-related physiological and histopathological changes in the stomach. Key findings included increased serum gastrin levels, elevated stomach weight, and a thickening of the gastric mucosa. Histopathological examination showed degeneration and necrosis of parietal cells, along with mucosal hypertrophy and hyperplasia in the fundus of the stomach. These changes were reversible. The No-Observed-Adverse-Effect Level (NOAEL) in this 90-day study in neonatal dogs was determined to be 3 mg/kg fda.gov.

Metabolic Pathways and Cytochrome P450 System Interactions (In Vitro and Animal Models)

Characterization of Non-Enzymatic vs. Enzymatic Metabolism

This compound undergoes extensive metabolism through both non-enzymatic and enzymatic pathways. mdpi.com A significant portion of its clearance is attributed to a non-enzymatic reduction to form rabeprazole-thioether. clinpgx.orgresearchgate.netnih.gov This non-enzymatic pathway is a primary route of metabolism, distinguishing rabeprazole from other proton pump inhibitors (PPIs) that rely more heavily on enzymatic processes. nih.govnih.gov

In vitro studies using human liver microsomes have demonstrated that rabeprazole's stability is influenced by incubation time, leading to the formation of rabeprazole-thioether through both non-enzymatic degradation and enzymatic metabolism. nih.gov The extent of both degradation pathways can be influenced by experimental conditions, such as the type of buffer used. nih.gov For instance, the net enzymatic metabolism was found to be approximately 9.20% in a phosphate (B84403) buffer system, while it was significantly lower, at 2.27%, in a Tris buffer system. nih.gov

While the non-enzymatic pathway is substantial, enzymatic processes, primarily mediated by the cytochrome P450 (CYP) system in the liver, also play a role. mdpi.comnih.gov The enzymatic routes lead to the formation of demethylated and sulfone metabolites. mdpi.com The dual metabolic routes, with a prominent non-enzymatic component, contribute to more consistent pharmacokinetics for rabeprazole across diverse patient populations. nih.gov

Metabolic PathwayKey ProcessPrimary MetaboliteSignificanceReferences
Non-EnzymaticReductionRabeprazole-thioetherMajor clearance route, less dependent on genetic polymorphisms. clinpgx.orgresearchgate.netnih.govnih.govnih.gov
EnzymaticOxidation (Demethylation and Sulfoxidation)Desmethyl-rabeprazole and Rabeprazole-sulfoneMediated by CYP450 enzymes, contributes to overall metabolism. mdpi.comnih.gov

Differential Dependence on CYP2C19 and CYP3A4 Isoenzymes

While rabeprazole's metabolism is less dependent on the cytochrome P450 system compared to other PPIs, the isoenzymes CYP2C19 and CYP3A4 are involved in its enzymatic clearance. clinpgx.orgnih.gov CYP2C19 is primarily responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes its conversion to rabeprazole sulfone. mdpi.comclinpgx.org

In vitro studies have shown that while CYP2C19 and CYP3A4 are involved, their role is less critical for rabeprazole's clearance. scispace.com For instance, the formation of desmethylrabeprazole-thioether from rabeprazole-thioether is catalyzed by CYP2C19 and CYP2D6. nih.gov Conversely, the re-oxidation of rabeprazole-thioether back to rabeprazole is primarily and stereoselectively mediated by CYP3A4, with a preference for forming (R)-rabeprazole. nih.govresearchgate.net

The intrinsic clearance for the oxidation of (R)-rabeprazole by CYP3A4 is reported to be 3.5-fold higher than that for the (S)-enantiomer. nih.gov This stereoselective metabolism by CYP3A4 contributes to the differential disposition of rabeprazole enantiomers. nih.gov Despite these enzymatic contributions, the dominant non-enzymatic pathway makes rabeprazole's pharmacokinetics less susceptible to variations in CYP2C19 activity. nih.gov

CYP IsoenzymeMetabolic ReactionMetabolite(s)Relative ContributionReferences
CYP2C19DemethylationDesmethyl-rabeprazoleMinor, less influential than for other PPIs. mdpi.comclinpgx.orgnih.gov
CYP3A4Sulfoxidation, Re-oxidation of thioetherRabeprazole-sulfone, (R)-rabeprazoleMinor, involved in specific metabolic steps. mdpi.comclinpgx.orgnih.govresearchgate.net

Mechanistic Investigation of Drug-Drug Interactions (e.g., with Linagliptin, Cyclosporin (B1163), Warfarin)

Linagliptin: In vitro and in silico studies have explored the potential for drug-drug interactions between rabeprazole sodium and the antidiabetic drug linagliptin. jebas.org These investigations have utilized techniques such as thermal analysis, scanning electron microscopy, and synchronous fluorescence to predict potential interactions. jebas.org Thermodynamic studies evaluating the interaction of linagliptin, rabeprazole, and their formed complex with bovine serum albumin (BSA) suggest that a static quenching mechanism occurs. nih.govnih.gov The binding constant of the formed complex was found to be lower, which may indicate a shorter half-life and a faster elimination rate. nih.gov

Cyclosporin: The co-administration of rabeprazole with cyclosporin, a calcineurin inhibitor, has been investigated. It is suggested that the metabolism of rabeprazole can be decreased when combined with cyclosporine. medindia.net In a retrospective study involving Japanese patients with connective tissue diseases, it was observed that another PPI, lansoprazole, which is mainly metabolized by CYP3A4, significantly increased the blood concentrations of tacrolimus (B1663567) and cyclosporin A. nih.gov However, rabeprazole did not show the same effect, likely due to its primary non-enzymatic metabolism. nih.gov

Warfarin (B611796): The potential for a clinically significant interaction between rabeprazole and warfarin is generally considered low. sps.nhs.uksefap.org Warfarin is metabolized by several CYP isoenzymes, with the S-isomer being mainly metabolized by CYP2C9 and the R-isomer by CYP1A2, CYP3A4, and CYP2C19. sefap.org While some PPIs, like omeprazole, may inhibit CYP2C19 and potentially enhance the anticoagulant effect of warfarin, rabeprazole's lesser dependence on this enzyme minimizes this risk. sps.nhs.ukdrugs.com Although post-marketing reports have noted instances of increased INR with some PPIs, studies with rabeprazole have generally not found significant changes in warfarin plasma concentration or coagulation times. sps.nhs.uksefap.org Nevertheless, monitoring of INR is often recommended when these drugs are used concomitantly. drugs.comdrugs.com The serum concentration of warfarin can potentially be increased when combined with rabeprazole. drugbank.com

Toxicokinetic Analysis in Animal Models

Toxicokinetic studies in animal models, such as rats and dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion of rabeprazole.

In a 13-week oral toxicity study in dogs, systemic exposure to rabeprazole sodium (as measured by AUClast and Cmax) was found to be greater in males than in females, suggesting a sex difference. nih.govresearcher.life The study also showed a dose-dependent increase in exposure on day 91 compared to day 1, with a delayed Tmax and no evidence of drug accumulation after repeated dosing. nih.govresearcher.life

Studies in neonatal rats have also been performed. In a toxicokinetic bridging study, neonatal rats were administered rabeprazole sodium from day 7 to 41 post-partum. fda.gov The analysis included both rabeprazole and its primary human plasma metabolite, rabeprazole-thioether. fda.gov The results indicated that the AUC values for the thioether metabolite exceeded that of the parent drug in most cases. fda.gov

A 13-week toxicokinetic study in rats following intravenous administration of (R)- and racemic rabeprazole sodium found that the parent drug and its metabolites did not accumulate. nih.gov However, desmethyl rabeprazole and rabeprazole thioether showed higher exposure and lower clearance after the last administration compared to the first. nih.gov The study also revealed that (R)-rabeprazole had a higher exposure and a slower elimination rate than (S)-rabeprazole in rats. nih.gov

Animal ModelStudy DurationKey Toxicokinetic FindingsReferences
Dogs13 weeksSex differences in exposure (males > females); dose-dependent increase in exposure; no accumulation. nih.govresearcher.life
Neonatal Rats35 daysAUC of thioether metabolite generally exceeded that of the parent compound. fda.gov
Rats13 weeks (IV)No accumulation of parent drug or metabolites; higher exposure of desmethyl and thioether metabolites over time; (R)-rabeprazole showed higher exposure and slower elimination than (S)-rabeprazole. nih.gov

Analytical Methodologies for Research and Quality Assurance

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of Rabeprazole (B1678785) sodium monohydrate, offering high resolution and sensitivity for separating, identifying, and quantifying the compound and its related substances.

The development of robust HPLC methods is essential for the accurate assay of Rabeprazole sodium monohydrate in both bulk drug and finished dosage forms, as well as for ensuring content uniformity. Several studies have established precise and reliable reversed-phase HPLC (RP-HPLC) methods for this purpose.

A common approach involves using a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one validated method for content uniformity utilizes a Lichrosphere RP-100 C8 column with an isocratic mobile phase of 0.1M sodium phosphate (B84403) buffer (pH 6.5) and acetonitrile in a 65:35 ratio. researchgate.netijapbjournal.com Detection is typically carried out using a UV detector at approximately 285 nm, which is near the maximum absorbance of Rabeprazole. ijapbjournal.com Method validation as per International Council for Harmonisation (ICH) guidelines confirms the linearity, precision, accuracy, and robustness of these methods. Linearity is often established over a wide concentration range, with correlation coefficients (r²) greater than 0.999, indicating a strong correlation between peak area and concentration. researchgate.netijapbjournal.com

For the assay of Rabeprazole in delayed-release tablets, another method employs an Inertsil ODS 3V column with a mobile phase of Ammonium Acetate buffer (pH 7.0) and acetonitrile (50:50) at a flow rate of 1 ml/min, with UV detection at 282 nm. researchgate.net The precision of these methods is demonstrated by low relative standard deviation (RSD) values, typically below 2%, for both repeatability and intermediate precision. core.ac.uk Accuracy is confirmed through recovery studies, with recovery values generally falling within the range of 98-102%. core.ac.uk

Table 1: Example HPLC Method Parameters for Assay and Content Uniformity of Rabeprazole Sodium
ParameterCondition 1Condition 2
Stationary PhaseLichrosphere RP-100 C8Inertsil ODS 3V (250 x 4.6mm), 5µ
Mobile Phase0.1M Sodium Phosphate Buffer (pH 6.5) : Acetonitrile (65:35)Ammonium Acetate buffer (pH 7.0) : Acetonitrile (50:50)
Flow RateNot Specified1.0 mL/min
Detection Wavelength285 nm282 nm
Linearity (r²)0.9999Not Specified

Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product and for identifying potential degradation products that may form under various environmental conditions. For Rabeprazole sodium, which is known to be unstable in acidic conditions, the development of such methods is of paramount importance. iajpr.com

These methods are designed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. researchgate.net Forced degradation studies are performed by subjecting Rabeprazole sodium to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. iajpr.comresearchgate.net A validated stability-indicating RP-HPLC method can effectively separate Rabeprazole from its seven process-related impurities and various degradation products. researchgate.net

One such method utilizes a Waters Symmetry Shield RP18 column with a gradient elution system. iajpr.comresearchgate.net The mobile phase typically consists of a phosphate buffer and an organic solvent like acetonitrile. iajpr.comresearchgate.net The method's ability to separate the drug from its degradation products confirms its specificity. researchgate.net Significant degradation of Rabeprazole sodium has been observed under acid hydrolysis, base hydrolysis, oxidative, and thermal stress conditions. iajpr.comresearchgate.net The mass balance in these studies, typically between 97.3% and 101.3%, demonstrates the stability-indicating nature of the method, ensuring that all degradation products are accounted for. iajpr.comresearchgate.net

Table 2: Summary of Forced Degradation Studies of Rabeprazole Sodium
Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)Significant degradation observed. iajpr.comresearchgate.net
Base HydrolysisSignificant degradation observed. iajpr.comresearchgate.net
Oxidative (e.g., 1% Hydrogen Peroxide)Significant degradation observed, with Impurity-4 being a major degradant. researchgate.net
Thermal DegradationSignificant degradation observed. iajpr.comresearchgate.net
Photolytic DegradationLess degradation compared to other stress conditions. researchgate.net

Rabeprazole is a chiral compound, existing as a racemic mixture of R-(+) and S-(-) enantiomers. nih.gov Since enantiomers can have different pharmacological and toxicological profiles, it is essential to have analytical methods to separate and quantify them. nih.gov Chiral HPLC is the technique of choice for determining the enantiomeric purity of Rabeprazole.

Several chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of Rabeprazole. One method utilizes a CHIRALPAK-AGP column, which is packed with α1-acid glycoprotein immobilized on silica gel. nih.gov The mobile phase for this separation is a mixture of acetonitrile and phosphate buffer (pH 6.0), with UV detection at 285 nm. nih.gov Another effective CSP is the immobilized cellulose-based Chiralpak IC column. nih.gov A mobile phase of hexane, ethanol (B145695), and ethylenediamine (30:70:0.05 v/v) in an isocratic mode on this column can achieve baseline separation with a resolution greater than 6.0. nih.gov

These chiral methods are validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). For the CHIRALPAK-AGP method, a linear relationship was found for the S-enantiomer in the range of 38.4-576 μg·L⁻¹, with an LOD of 0.2 ng. nih.gov The Chiralpak IC method demonstrated good linearity with an LOD of 0.01 μg/mL and an LOQ of 0.03 μg/mL for both enantiomers. nih.gov

Table 3: Chiral HPLC Methods for Rabeprazole Enantiomers
ParameterMethod 1Method 2
Chiral Stationary PhaseCHIRALPAK-AGP (α1-acid glycoprotein)Chiralpak IC (immobilized cellulose-based)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 6.0)Hexane : Ethanol : Ethylenediamine (30:70:0.05 v/v)
Detection Wavelength285 nmNot specified
LOD0.2 ng (for S-enantiomer)0.01 μg/mL (for both enantiomers)
LOQ0.56 ng (for S-enantiomer)0.03 μg/mL (for both enantiomers)

Spectroscopic and Thermal Characterization Techniques in Analytical Chemistry

Spectroscopic and thermal analysis techniques provide valuable information about the chemical structure, purity, and physical properties of this compound.

UV/Visible spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of Rabeprazole sodium. The method is based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorbance (λmax). For Rabeprazole sodium, the λmax is typically observed around 283-292 nm, depending on the solvent used. scholarsresearchlibrary.com For instance, in 0.05N NaOH, the λmax is found at 292 nm. scholarsresearchlibrary.com

The method follows Beer's law over a specific concentration range, for example, 2-18 μg/ml in 0.05N NaOH, with a high correlation coefficient (r² > 0.999). scholarsresearchlibrary.com UV spectroscopy can also be employed to monitor the degradation of Rabeprazole sodium. Changes in the UV spectrum, such as a decrease in the absorbance at the λmax or the appearance of new peaks, can indicate the degradation of the drug.

Table 4: UV/Vis Spectroscopic Parameters for Rabeprazole Sodium Analysis
ParameterValue
Solvent0.05N Sodium Hydroxide
λmax292 nm
Linearity Range2-18 μg/ml
Correlation Coefficient (r²)0.999
Recovery99.8% to 100.2%

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural elucidation of molecules and for assessing the compatibility between a drug and the excipients used in its formulation. The principle of FT-IR for compatibility studies is that any significant interaction between the drug and an excipient will result in changes in the FT-IR spectrum of their physical mixture compared to the spectra of the individual components. researchgate.net These changes can include the appearance of new peaks, the disappearance of existing peaks, or a shift in the position of characteristic peaks.

In the case of Rabeprazole sodium, FT-IR studies are conducted by comparing the spectrum of the pure drug with the spectra of physical mixtures of the drug and various excipients. The absence of any significant changes in the characteristic peaks of Rabeprazole sodium in the mixture indicates that there is no chemical interaction and that the drug and excipient are compatible. researchgate.net

The FT-IR spectrum of Rabeprazole sodium exhibits characteristic peaks corresponding to its various functional groups. These peaks can be used for its structural confirmation.

Table 5: Characteristic FT-IR Peaks of Rabeprazole Sodium
Wave Number (cm⁻¹)Functional Group Assignment
~3388N-H Stretching
~1274S=O Stretching
~1083N-H Bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS) for Impurity Identification, Degradation Product Characterization, and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of rabeprazole-related substances. This technique provides high sensitivity and specificity, enabling the identification and characterization of impurities, degradation products, and metabolites, which is critical for ensuring the quality and safety of the drug.

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, are used to generate potential degradation products. rsc.org In one such study, rabeprazole was subjected to acid and neutral hydrolysis, oxidation, and photolytic stress, which resulted in the formation of ten previously unknown degradation products (R1–R10). rsc.org These were identified and characterized using LC-ESI-MS/MS experiments and accurate mass measurements. rsc.org The fragmentation patterns of the protonated molecular ions of rabeprazole and its degradation products were compared to propose formation mechanisms. rsc.org

Similarly, stress testing on formulated rabeprazole sodium tablets (at 40°C/75% relative humidity) revealed the formation of three unknown impurities. nih.gov High-resolution LC-MS, along with LC-NMR, was used to characterize two of these impurities that could not be isolated. The identified compounds were 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid. nih.gov Further studies have identified specific process-related impurities and degradants, such as Impurity-4 (rabeprazole sulphone) under oxidative stress and Impurity-7 (rabeprazole thioether) under thermal stress. nih.govnih.gov

The following table summarizes key degradation products identified through mass spectrometry.

Stress ConditionIdentified Degradation Product/ImpurityAnalytical Technique
Acid/Neutral Hydrolysis, Oxidation, Photolysis10 unknown degradation products (R1-R10)LC-ESI-MS/MS
Thermal (40°C/75% RH)1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acidHigh-Resolution LC-MS, LC-NMR
Thermal (40°C/75% RH)1H-benzo[d]imidazole-2-sulfonic acidHigh-Resolution LC-MS, LC-NMR
Thermal (40°C/75% RH)4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acidHigh-Resolution LC-MS, LC-NMR
Oxidative StressRabeprazole Sulphone (Imp-4)LC-MS
Thermal StressRabeprazole Thioether (Imp-7)LC-MS

MS is also crucial for metabolite profiling in biological matrices. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to simultaneously quantify rabeprazole enantiomers ((R)- and (S)-rabeprazole) and their metabolites in rat plasma. nih.gov This method identified and quantified rabeprazole sulfoxide (B87167), desmethyl rabeprazole enantiomers, and rabeprazole thioether, providing essential data for toxicokinetic studies. nih.gov The multiple reaction monitoring (MRM) transitions used for quantification highlight the specificity of the technique. nih.govnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rabeprazole360.1 / 360.3242.1
Rabeprazole Sulfoxide376.2240.1
Desmethyl Rabeprazole346.2228.2
Rabeprazole Thioether344.2-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Formulation and Stability Studies

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the physicochemical properties of this compound, particularly during formulation development and stability assessment. nih.gov These methods provide insights into polymorphism, compatibility with excipients, and thermal stability. nih.govresearchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. This is particularly useful for studying the polymorphic forms of rabeprazole sodium. For instance, the amorphous form exhibits endothermic peaks around 66.46°C, 107.14°C, and 147.63°C, followed by an exothermic peak at 221.08°C, indicating decomposition. rasayanjournal.co.in In contrast, crystalline forms show distinct thermal profiles; Form Y has an endo-exo pattern at 182.61°C and 215.57°C, while Form Z shows a similar pattern at 106.5°C and 228.8°C. rasayanjournal.co.in This data is critical for selecting a stable polymorphic form for formulation.

DSC is also a key tool for assessing drug-excipient compatibility. nih.gov By analyzing the thermal profiles of binary mixtures of rabeprazole sodium and various excipients, any significant shifts, appearance, or disappearance of peaks compared to the individual components can indicate a potential interaction. nih.gov This screening helps in selecting inert excipients to ensure the stability of the final dosage form. nih.gov

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. Isothermal TGA studies on rabeprazole sodium at various temperatures (e.g., 120°C to 200°C) help in understanding its degradation kinetics under thermal stress. researchgate.net

The table below summarizes the characteristic DSC peaks for different forms of rabeprazole sodium.

Rabeprazole Sodium FormKey DSC Thermal Events (°C)
AmorphousEndotherms at ~66.46, ~107.14, ~147.63; Exotherm at ~221.08
Crystalline Form FEndo-exo pattern at 128.93 and 237.67
Crystalline Form YEndo-exo pattern at 182.61 and 215.57
Crystalline Form ZEndo-exo pattern at 106.5 and 228.8

Bioanalytical Method Development for Pre-Clinical Samples

The development and validation of robust bioanalytical methods are fundamental for the quantitative determination of rabeprazole and its metabolites in pre-clinical biological samples, such as rat or dog plasma. These methods are essential for conducting pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and speed. japsonline.comjapsonline.comresearchgate.net

A typical method involves sample preparation, chromatographic separation, and detection. Sample preparation often utilizes liquid-liquid extraction (LLE) or protein precipitation to isolate the analyte from the complex plasma matrix. nih.govresearchgate.netjapsonline.com For instance, an LLE method might use a mixture of n-hexane and tert-Butyl methyl ether to extract rabeprazole from plasma. japsonline.comresearchgate.net

Chromatographic separation is typically achieved on a reverse-phase C18 column. japsonline.comscholarsresearchlibrary.com Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium acetate) is employed to separate rabeprazole from endogenous plasma components and its metabolites. nih.govjapsonline.com

Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.govjapsonline.comjapsonline.com This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. japsonline.comnih.gov

Method validation is performed according to regulatory guidelines and assesses parameters such as specificity, selectivity, linearity, accuracy, precision, recovery, and stability. japsonline.comjapsonline.com A highly sensitive LC-MS/MS method for rabeprazole in human plasma was validated over a linear range of 0.1 ng/mL to 150 ng/mL. japsonline.comjapsonline.comresearchgate.net The intra- and inter-day precision was less than 10%, and accuracy was within ±10.00%. japsonline.comjapsonline.comresearchgate.net Stability is assessed under various conditions, including freeze-thaw cycles and short-term and long-term storage, to ensure the integrity of the analyte in the biological matrix. japsonline.comscholarsresearchlibrary.com

The following table summarizes key parameters from a validated bioanalytical LC-MS/MS method for rabeprazole.

Validation ParameterResult
Linearity Range0.1 ng/mL - 150 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10.0%
Inter-day Precision (%CV)< 10.0%
Accuracy (%RE)-3.33% to 10.00%
Mean Extraction Recovery~70%

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to understanding how the chemical structure of rabeprazole (B1678785) influences its biological activity and physicochemical properties. While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for rabeprazole are not extensively detailed in publicly available literature, general SAR principles for proton pump inhibitors (PPIs) of the benzimidazole (B57391) class provide valuable insights.

For related H+/K+-ATPase inhibitors, studies have shown that the inhibitory activity is significantly influenced by the electronic and hydrophobic properties of the molecule. nih.gov The basicity of the pyridine (B92270) and benzimidazole rings is crucial for the accumulation of the drug in the acidic environment of the parietal cells and for the subsequent acid-catalyzed activation to the active sulfenamide (B3320178) species. nih.gov

General SAR findings for related acid pump antagonists suggest that:

The inhibitory property is dependent on the hydrophobic groups substituted on the phenyl ring. gpatindia.com

An increase in the hydrophobic value of substituents can lead to an increase in activity. gpatindia.com

Electronic properties, such as those described by global topological charge indices (GTCI), also play a significant role, with an increasing GTCI value potentially decreasing activity. gpatindia.com

Substitutions with smaller molecules may engage in both hydrophobic and steric interactions within the enzyme's binding site. gpatindia.com

The pKa of the pyridine ring is a key property, with rabeprazole having a higher pKa (~5.0) compared to other PPIs like omeprazole (B731) and lansoprazole (B1674482) (around 4.0). nih.gov This higher basicity allows for faster activation at a less acidic pH, which may contribute to its rapid onset of action. nih.gov

Table 1: Key Structural Features and Their Relationship to Activity/Properties of Benzimidazole-based Proton Pump Inhibitors
Structural FeatureInfluence on Activity/PropertyExample Descriptor/Parameter
Substituents on the Pyridine RingModulates basicity (pKa) and influences the rate of accumulation and activation. Affects metabolic stability.Electron-donating groups can increase pKa.
Substituents on the Benzimidazole RingAffects the electronic properties and stability of the active sulfenamide intermediate. Can influence lipophilicity.Electron-donating groups can enhance the nucleophilicity of the benzimidazole nitrogen.
Sulfoxide (B87167) MoietyCentral to the mechanism of action, as it is part of the rearrangement to the active sulfenamide.Chirality at the sulfur atom can influence stereoselective metabolism.
Overall Molecular HydrophobicityImpacts membrane permeability and binding to the hydrophobic regions of the H+/K+-ATPase.LogP (partition coefficient).

Molecular Docking and Dynamics Simulations of Rabeprazole-Enzyme Interactions (e.g., H+/K+-ATPase)

Molecular docking and dynamics simulations provide a detailed view of the interaction between rabeprazole and its target enzyme, the gastric H+/K+-ATPase. These computational methods help to elucidate the binding mode, identify key interacting amino acid residues, and understand the conformational changes that occur upon binding.

Rabeprazole, like other PPIs, is a prodrug that requires activation in an acidic environment to its active sulfenamide form. This active species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme. nih.gov

Molecular modeling studies of the H+/K+-ATPase have identified a binding site located in a luminal vestibule. nih.gov Docking simulations suggest that the activated form of rabeprazole binds to this site, positioning the sulfenamide group in proximity to key cysteine residues for covalent bond formation. The primary target for covalent modification by rabeprazole is believed to be Cys813 and Cys822. drugbank.com

Molecular dynamics simulations can further explore the stability of the drug-enzyme complex and the dynamics of the binding pocket. These simulations can reveal the role of specific amino acid residues in stabilizing the inhibitor within the binding site through various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, prior to the covalent bond formation.

Table 2: Predicted Interacting Residues of H+/K+-ATPase with Benzimidazole-based Inhibitors from Molecular Modeling Studies
Amino Acid ResidueLocation in H+/K+-ATPasePotential Interaction Type
Cys813Transmembrane helix 5/6 loopCovalent disulfide bond formation
Cys822Transmembrane helix 6Covalent disulfide bond formation
Tyr801Transmembrane helix 5Hydrogen bonding/hydrophobic interactions
Phe817Transmembrane helix 6Hydrophobic interactions
Leu818Transmembrane helix 6Hydrophobic interactions

Predictive Modeling for Metabolism, Stability, and Formulation Performance

Predictive modeling is a powerful computational tool used to forecast the properties and behavior of a drug molecule, thereby guiding its development.

Metabolism: Rabeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. nih.gov Computational models can be used to predict the sites of metabolism on the rabeprazole molecule. These models often use quantum mechanical calculations to determine the lability of different atoms to metabolic reactions. Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole, taking into account factors like enzyme kinetics and genetic polymorphisms of CYP2C19. nih.gov

Stability: Rabeprazole sodium monohydrate is known to be unstable in acidic conditions and is also sensitive to moisture, heat, and light. youtube.comitmedicalteam.pl Predictive models can be employed to understand and forecast its degradation pathways. Forced degradation studies, which subject the drug to various stress conditions, provide experimental data that can be used to build and validate these models. nih.gov For instance, rabeprazole degrades significantly under acidic, basic, oxidative, and thermal stress. nih.gov Computational models can help identify the degradation products and elucidate the mechanisms of their formation.

Table 3: Predicted Stability of this compound under Various Stress Conditions
Stress ConditionPredicted Stability/DegradationMajor Degradation Products
Acidic (e.g., 0.1 M HCl)Highly unstable, rapid degradation. itmedicalteam.plThioether and sulfone derivatives.
Basic (e.g., 0.1 M NaOH)Unstable, significant degradation. nih.govBenzimidazole ring cleavage products.
Oxidative (e.g., H2O2)Significant degradation. nih.govN-oxide and sulfone derivatives.
Thermal (e.g., 60°C)Degradation observed. nih.govVarious thermal decomposition products.
Photolytic (UV light)Degradation occurs.Photodegradation products.

Formulation Performance: Given the acid lability of rabeprazole, it is typically formulated as enteric-coated tablets or pellets to protect the drug from the acidic environment of the stomach and ensure its delivery to the small intestine for absorption. iosrjournals.orgrjptonline.org Computational models can be used to predict the release of rabeprazole from these formulations. For example, various kinetic models such as the Higuchi model can be applied to in vitro dissolution data to understand the drug release mechanism from a given formulation. nih.gov Quality by Design (QbD) approaches, which often employ statistical and predictive modeling, can be used to optimize formulation parameters, such as the thickness and composition of the enteric coating, to achieve the desired delayed-release profile. researchgate.net

Future Directions and Emerging Research Avenues for Rabeprazole Sodium Monohydrate

Exploration of Novel Therapeutic Applications Beyond Gastric Acid Suppression

While rabeprazole's efficacy in acid suppression is well-documented, researchers are actively investigating its potential in treating a range of other conditions, leveraging biological activities independent of proton pump inhibition.

Anti-cancer Properties: A significant area of research is the repurposing of rabeprazole (B1678785) as an anti-cancer agent. Studies have shown that rabeprazole can induce apoptosis (programmed cell death) in human gastric cancer cells. nih.govresearchgate.net This effect is mediated, at least in part, by the inactivation of the ERK1/2 signaling pathway, a critical pathway for cell survival and proliferation. nih.govresearchgate.net Rabeprazole has demonstrated the ability to attenuate the viability of gastric cancer cells, suggesting its potential as a novel antineoplastic agent. nih.govresearchgate.net Beyond gastric cancer, computational drug repositioning studies have identified rabeprazole as a potential inhibitor of Forkhead box M1 (FOXM1), a transcription factor implicated in the tumorigenesis of various cancers, including breast cancer. nih.gov In a phase II clinical trial, high-dose rabeprazole was investigated in combination with metronomic capecitabine (B1668275) for advanced gastrointestinal cancer, and while it did not significantly improve the activity of capecitabine alone, the favorable safety profile suggests further investigation is warranted. mdpi.com

Anti-inflammatory Effects: Rabeprazole has been shown to possess anti-inflammatory properties. One of the key mechanisms identified is the inhibition of cell pyroptosis, a form of pro-inflammatory programmed cell death. thedocmok.com Research indicates that rabeprazole can inhibit the NLRP3 inflammasome, a key component of the innate immune system. thedocmok.com This inhibition leads to a reduction in the activation of caspase-1 and subsequently decreases the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. thedocmok.com This anti-pyroptotic effect suggests a therapeutic potential for rabeprazole in inflammatory conditions, particularly those associated with Helicobacter pylori infection. thedocmok.com

Development of Highly Advanced and Personalized Drug Delivery Systems

To enhance the therapeutic efficacy, stability, and patient compliance of rabeprazole, researchers are developing innovative drug delivery systems that offer precise control over the drug's release profile and site of action.

Chronotherapeutic and Pulsatile Delivery: To address challenges like nocturnal acid breakthrough, which affects a significant percentage of patients on PPIs, chronomodulated and pulsatile drug delivery systems are being developed. mdpi.com These systems are designed to release rabeprazole in pulses at specific times to align with the body's circadian rhythms of acid secretion. nih.govmdpi.comnih.gov For instance, compression-coated tablets have been formulated with an erodible outer layer that provides a lag time, followed by a rapid release of the drug, aiming to deliver the medication when it is most needed during the night. nih.govnih.gov

Gastro-retentive Systems: Given rabeprazole's acid-labile nature and its absorption in the upper small intestine, gastro-retentive drug delivery systems (GRDDS) are being explored to increase its gastric residence time and, consequently, its bioavailability. researchgate.netthedocmok.comnih.gov Technologies being investigated include:

Floating Microspheres: These low-density systems are designed to float on gastric fluids, prolonging the time the drug spends in the stomach and allowing for a sustained release. nih.govoup.com

Superporous Hydrogels: These systems swell rapidly in the stomach to a size that prevents their passage through the pylorus, providing a sustained release of the drug over an extended period. researchgate.net

Raft-Forming Systems: These formulations create a viscous barrier that floats on the stomach contents, which can help maintain a local pH above the degradation point of rabeprazole and facilitate its absorption. brandeis.eduoup.com

Nanotechnology-Based Delivery: Nanoparticles offer a versatile platform for improving rabeprazole delivery by protecting it from acidic degradation, enhancing its solubility, and enabling targeted or sustained release. nih.govsemanticscholar.orgbeilstein-journals.orgnih.gov Examples include:

Polymeric Nanoparticles and Nanomicelles: These can encapsulate rabeprazole, providing a controlled release profile and protecting the drug from the harsh gastric environment. semanticscholar.org

Liposomes: These phospholipid-based vesicles can encapsulate hydrophilic drugs like rabeprazole, potentially improving their absorption and bioavailability. medscape.com

Halloysite Nanotubes (HNTs): These natural, biocompatible nanotubes have been used to load rabeprazole, offering protection from acidic degradation and providing a prolonged release pattern. beilstein-journals.org

Transdermal Patches: To bypass the gastrointestinal tract and first-pass metabolism entirely, transdermal patches loaded with rabeprazole nanoparticles are being developed. nih.gov

The table below summarizes some of the advanced drug delivery systems being explored for rabeprazole.

Delivery System TypeTechnology ExamplePrimary GoalPotential Advantage
Chronotherapeutic Compression-Coated Pulsatile TabletsTimed release to counter nocturnal acid breakthroughImproved symptom control during the night
Gastro-retentive Floating Alginate MicrobeadsProlonged gastric residence timeEnhanced bioavailability and reduced dosing frequency
Gastro-retentive Superporous Hydrogel TabletsIncreased gastric retention and solubilityImproved bioavailability for acid-labile drugs
Nanotechnology Polymeric NanomicellesControlled release and acid protectionSustained therapeutic effect and improved stability
Nanotechnology Alginate-Chitosan NanoparticlesTransdermal deliveryAvoidance of GI degradation and first-pass effect
Nanotechnology Halloysite NanotubesAcid protection and sustained releaseEnhanced bioavailability and prolonged drug action

In-depth Mechanistic Studies on Non-Canonical Biological Interactions

Beyond its well-established role as a proton pump inhibitor, rabeprazole engages in several "non-canonical" biological interactions that are the subject of intensive mechanistic investigation. These studies are crucial for understanding its broader therapeutic potential.

Mechanism of Anti-inflammatory Action: A key non-canonical effect of rabeprazole is its anti-inflammatory activity, which has been mechanistically linked to the inhibition of pyroptosis. nih.govthedocmok.com Research has elucidated that rabeprazole treatment leads to a significant reduction in the expression of components of the NLRP3 inflammasome, including NLRP3 itself and ASC. nih.gov This suppression prevents the activation of caspase-1, a critical enzyme in the pyroptotic pathway. nih.gov Consequently, the cleavage of gasdermin D (GSDMD), the executioner protein of pyroptosis, is inhibited, leading to a decrease in the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.govthedocmok.com This detailed molecular pathway provides a strong rationale for exploring rabeprazole in the context of inflammatory diseases driven by NLRP3 inflammasome activation. nih.gov

Mechanisms of Anti-cancer Effects: The anti-cancer properties of rabeprazole are multifaceted and extend beyond simply altering the pH of the tumor microenvironment.

Induction of Apoptosis via ERK1/2 Inhibition: Studies in human gastric cancer cell lines have shown that rabeprazole can induce apoptosis. researchgate.net The molecular mechanism involves the inhibition of the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK 1/2). researchgate.netbiorxiv.org By inactivating the ERK1/2 signaling pathway, which is often overactive in cancer and promotes cell survival, rabeprazole can trigger programmed cell death in cancer cells. researchgate.netbiorxiv.org

Inhibition of Vacuolar H+-ATPase (V-ATPase): In addition to the gastric H+/K+-ATPase, rabeprazole can inhibit V-ATPases. nih.govmedscape.comnih.gov These pumps are crucial for cancer cells as they help maintain the acidic tumor microenvironment and are involved in processes like autophagy and drug resistance. nih.gov Inhibition of V-ATPase by rabeprazole can disrupt these functions, sensitizing cancer cells to chemotherapy and inhibiting their growth. nih.govnih.gov

Novel Intracellular Activation and Targeting: A groundbreaking chemoproteomics study revealed that rabeprazole can be activated within the non-acidic environment of the cell cytoplasm. patsnap.com This study found that rabeprazole preferentially targets and conjugates to proteins containing a C4 zinc-binding motif. patsnap.com This non-canonical activation mechanism, independent of acidic compartments, opens up a new understanding of how PPIs might exert off-target effects and suggests that their biological activity is broader than previously appreciated. patsnap.com

The following table details the key findings of mechanistic studies on rabeprazole's non-canonical interactions.

Non-Canonical EffectKey Molecular Target/PathwayMechanistic ActionResulting Biological Outcome
Anti-inflammation NLRP3 Inflammasome PathwayInhibition of NLRP3, ASC, and Caspase-1 activationDecreased pyroptosis and reduced secretion of IL-1β and IL-18
Anti-cancer ERK1/2 Signaling PathwayInhibition of ERK 1/2 phosphorylationInduction of apoptosis in cancer cells
Anti-cancer Vacuolar H+-ATPase (V-ATPase)Direct inhibition of proton pumping activityDisruption of tumor microenvironment and sensitization to chemotherapy
Novel Intracellular Activity Zinc-binding Proteins (C4 motif)Covalent conjugation to cysteine residuesAlteration of target protein function (non-acidic activation)

Innovations in Synthetic Pathways and Green Chemistry Approaches

The manufacturing process of rabeprazole sodium monohydrate is continuously being refined to improve efficiency, reduce costs, enhance purity, and minimize environmental impact. Innovations are focused on both the core synthetic route and the adoption of green chemistry principles.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly ("eco-friendly") manufacturing processes for pharmaceuticals, including rabeprazole. nih.gov Key green chemistry strategies being implemented include:

Use of Aqueous Media: To reduce the reliance on volatile and often hazardous organic solvents, processes are being designed to be conducted in water. A patented process describes the synthesis of the rabeprazole sulfide (B99878) intermediate and its subsequent oxidation to rabeprazole using sodium hypohalite in an aqueous medium, which is a significant step towards a greener synthesis. nih.govresearchgate.net

Minimizing Waste: The use of reagents like sodium hypochlorite (B82951) is considered a "green" alternative because the primary byproduct is sodium chloride, which is environmentally benign. oup.com This contrasts with other oxidizing agents that may produce more hazardous waste products.

Enantioselective Synthesis: Rabeprazole is a chiral molecule, and its dextrorotatory enantiomer (dexrabeprazole) is also used therapeutically. Innovations in asymmetric synthesis are crucial for producing single-enantiomer drugs efficiently. A patented method describes the enantioselective oxidation of the pro-chiral sulfide compound to dextro-rabeprazole using a catalyst formed from vanadium acetylacetonate (B107027) and a chiral organic ligand. nih.gov This approach achieves high enantioselectivity, purity, and yield, making it suitable for industrial-scale production of the single-enantiomer form. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Development

Novel Drug Design and Target Identification: AI is being used to design novel molecules with improved properties. AI systems can analyze the three-dimensional structures of PPIs bound to their target, the H+/K+-ATPase, to understand the key interactions. thedocmok.com This knowledge can then be used to generate new molecular structures predicted to have higher potency, greater selectivity, or improved pharmacokinetic profiles. thedocmok.comnih.gov While much of this work is in the early stages, it represents a powerful new paradigm for designing the next generation of acid-suppressing drugs and other targeted therapies. thedocmok.com

Personalized Medicine: Machine learning models are being developed to predict individual patient responses to medications, paving the way for personalized medicine. journaleims.comanalyticsvidhya.comnih.gov By analyzing patient-specific data, such as genetics (e.g., CYP2C19 metabolizer status, which affects the metabolism of some PPIs), clinical characteristics, and lifestyle factors, ML algorithms could potentially predict which patients are most likely to respond well to rabeprazole or who might be at higher risk for specific side effects. journaleims.comanalyticsvidhya.com This could lead to more precise and effective treatment strategies, ensuring that patients receive the most appropriate therapy from the outset.

Q & A

Q. What are the key physicochemical properties of rabeprazole sodium monohydrate that influence its solubility and stability in pharmaceutical formulations?

this compound exhibits high solubility in aqueous solutions, particularly influenced by pH and temperature. Its stability is pH-dependent, requiring enteric coating to prevent degradation in acidic environments. Methodologically, solubility studies should employ pH-adjusted dissolution media (e.g., HCl buffer for gastric pH and phosphate buffer for intestinal pH) with UV-Vis spectrophotometry or HPLC quantification . Stability assessments under accelerated conditions (40°C/75% RH) using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for formulation design .

Q. How can researchers validate the purity of this compound in bulk drug substances?

Purity validation requires compliance with pharmacopeial standards (e.g., USP, EP) using HPLC with UV detection. Key impurities include sulfoxide derivatives and desmethyl analogs. A reversed-phase C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 7.4) is recommended, with detection at 280 nm. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure method robustness .

Q. What experimental design considerations are critical for in vitro dissolution studies of this compound tablets?

Use USP Apparatus II (paddle) at 50 rpm, with 500 mL of pH 6.8 phosphate buffer at 37°C to simulate intestinal conditions. Sampling intervals (15, 30, 45, 60 min) must align with pharmacopeial guidelines. Data should be analyzed using model-dependent (e.g., Higuchi, Korsmeyer-Peppas) and model-independent (f2 similarity factor) approaches to compare dissolution profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across clinical studies?

Discrepancies in bioavailability or half-life data often arise from inter-subject variability in CYP2C19 metabolism or formulation differences. Advanced approaches include:

  • Population pharmacokinetic modeling to account for genetic polymorphisms.
  • Comparative dissolution studies using biorelevant media (e.g., FaSSIF/FeSSIF) to assess formulation performance.
  • Meta-analysis of clinical trials with subgroup stratification by CYP2C19 phenotypes .

Q. What methodological strategies address the instability of this compound in bilayer tablet formulations?

Bilayer tablets combining acid-labile rabeprazole with antacids (e.g., domperidone) require:

  • Layer separation : Use hydrophobic excipients (e.g., ethyl cellulose) in the rabeprazole layer to minimize moisture migration.
  • Stability testing : Accelerated studies at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products.
  • Excipient compatibility : Screening via isothermal stress testing (IST) to identify interactions between API and disintegrants (e.g., croscarmellose sodium) .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound under varying storage conditions?

Employ LC-MS/MS with a Q-TOF detector for high-sensitivity impurity profiling. Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify degradation pathways. Quantify impurities using a relative response factor (RRF) approach, validated per ICH Q2(R1) guidelines. Storage condition simulations should include long-term (25°C/60% RH) and accelerated (40°C/75% RH) environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.